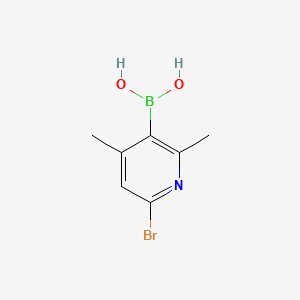

(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromo-2,4-dimethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BBrNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXITYQLWOMIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1C)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660633 | |

| Record name | (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-23-0 | |

| Record name | B-(6-Bromo-2,4-dimethyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid: A Comprehensive Technical Guide for Advanced Research

Introduction

(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is a specialized heterocyclic organoboron compound that has emerged as a significant building block in modern synthetic chemistry. Its unique structural features, combining a pyridine core with a reactive boronic acid moiety and specific halogenation, make it a valuable reagent for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile reagent.

Core Compound Specifications

A precise understanding of the physicochemical properties of this compound is fundamental for its effective application in synthesis. These properties dictate the reaction conditions, purification strategies, and overall success of a synthetic campaign.

| Property | Value | Source |

| Molecular Weight | 229.87 g/mol | [1] |

| Molecular Formula | C7H9BBrNO2 | [1][2][3] |

| CAS Number | 1072944-23-0 | [1][2][4] |

| Appearance | White to pale cream powder | [2] |

| Melting Point | ~145°C (decomposition) | [1] |

| Purity | Typically ≥95% (HPLC) | [1][2][3] |

Synthesis and Mechanism

The synthesis of aryl and heteroaryl boronic acids is a well-established field, yet the preparation of specifically substituted pyridyl boronic acids like this compound requires careful consideration of the starting materials and reaction conditions.

General Synthetic Approach

While the specific proprietary synthesis of this compound by commercial suppliers is not detailed, the general and most common method for preparing aryl boronic acids involves the reaction of an organometallic intermediate (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis.[5]

The logical synthetic pathway for this compound would likely start from 2,6-dibromo-4-methylpyridine. A selective metal-halogen exchange, followed by borylation, would yield the desired product.

Caption: A plausible synthetic route to this compound.

Mechanistic Considerations for Synthesis

The key to this synthesis is the regioselective formation of the organometallic species. The bromine at the 6-position of a pyridine ring is generally more susceptible to metal-halogen exchange than a bromine at the 3-position. This difference in reactivity allows for the selective formation of the desired intermediate. The subsequent reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, forms a boronate ester. This ester is then hydrolyzed under acidic conditions to yield the final boronic acid.[5]

The Suzuki-Miyaura Coupling: A Premier Application

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.[6]

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (the coupling partner for our boronic acid) to form a Pd(II) intermediate.

-

Transmetalation: The organoboron compound (in this case, this compound) transfers its organic group to the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, K3PO4)

-

Solvent (e.g., dioxane/water, toluene/water, DME)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Catalyst and Solvent Addition: Add the palladium catalyst (1-5 mol%) and the solvent system under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow for Suzuki Coupling

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Handling, Storage, and Safety

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

-

Storage: This compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. Refrigeration (2-8°C) is often recommended.[7]

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecules that are of significant interest in medicinal chemistry and materials science. A thorough understanding of its properties, synthetic origins, and reactivity is essential for any researcher aiming to incorporate this powerful tool into their synthetic strategies.

References

- 1. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. H27460.03 [thermofisher.com]

- 3. H27460.MD [thermofisher.com]

- 4. 1072944-23-0|this compound|BLD Pharm [bldpharm.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-Bromo-3-pyridinylboronic acid = 95 223463-14-7 [sigmaaldrich.com]

An In-depth Technical Guide to (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid, a substituted pyridinylboronic acid, has emerged as a crucial reagent in synthetic chemistry, particularly in the realm of drug discovery and materials science. Its unique structural features—a bromine atom and a boronic acid group on a dimethyl-substituted pyridine ring—offer multiple reaction sites, making it a highly versatile building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and an in-depth look at its applications, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Boronic acids are generally regarded as non-toxic and easy to handle, which makes them valuable in the synthesis of pharmaceuticals.[1]

Physicochemical Properties and Structural Data

Understanding the fundamental properties of this compound is essential for its effective use in synthesis. The table below summarizes its key identifiers and physical characteristics.

| Property | Value | Source |

| CAS Number | 1072944-23-0 | [2] |

| Molecular Formula | C₇H₉BBrNO₂ | [2] |

| Molecular Weight | 229.87 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Appearance | White to pale cream powder | [2] |

| Melting Point | ~145°C (decomposition) | [3] |

| Purity | ≥94.0% (HPLC) | [2] |

| SMILES | CC1=CC(Br)=NC(C)=C1B(O)O | [2] |

Synthesis of this compound: A Technical Protocol

The primary route for synthesizing substituted pyridinylboronic acids, including the title compound, is the lithiation-borylation of a corresponding halogenated pyridine precursor. This method involves a halogen-metal exchange followed by quenching with a borate ester.

Conceptual Workflow of Lithiation-Borylation

The synthesis can be conceptually broken down into two main steps: the formation of an organolithium intermediate and its subsequent reaction with a borate ester to form the boronic acid after acidic workup.

Caption: General workflow for the synthesis of this compound via lithiation-borylation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous pyridinylboronic acids and should be performed by qualified chemists with appropriate safety precautions.

Materials:

-

3,6-Dibromo-2,4-dimethylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Triisopropyl borate

-

2N Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Diethyl ether

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3,6-dibromo-2,4-dimethylpyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The selective lithiation at the 3-position is driven by the directing effect of the adjacent methyl group and the higher reactivity of the bromine at this position. The reaction mixture is stirred at -78 °C for an additional hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for 2 hours at this temperature and then allowed to slowly warm to room temperature overnight.

-

Work-up and Isolation: The reaction is quenched by the slow addition of 2N HCl at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is separated and the pH is adjusted to approximately 7.5 with a saturated sodium bicarbonate solution, which may cause the product to precipitate. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude solid is triturated with hexanes or a mixture of hexanes and diethyl ether to afford this compound as a solid. The purity can be assessed by HPLC and the structure confirmed by NMR spectroscopy.

Characterization and Spectroscopic Data

-

¹H NMR: The spectrum is expected to show singlets for the two methyl groups (around 2.3-2.6 ppm), a singlet for the aromatic proton on the pyridine ring, and a broad singlet for the B(OH)₂ protons.

-

¹³C NMR: The spectrum would show signals for the two distinct methyl carbons, the four aromatic carbons of the pyridine ring (with the carbon attached to the bromine being downfield), and the carbon atom bonded to the boron atom, which may be broad or unobserved depending on the experimental conditions.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry due to its high tolerance for various functional groups and its ability to form carbon-carbon bonds with high efficiency.[4]

The Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura reaction, the boronic acid is coupled with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. The bromine atom at the 6-position of the title compound can also participate in a subsequent coupling reaction, allowing for the sequential and regioselective introduction of two different aryl or heteroaryl groups.

Caption: Schematic representation of the Suzuki-Miyaura cross-coupling reaction using this compound.

This reactivity makes it an invaluable tool for medicinal chemists. The pyridine motif is a common feature in many biologically active compounds, and the ability to introduce diverse substituents at the 3- and 6-positions allows for the rapid generation of libraries of potential drug candidates for structure-activity relationship (SAR) studies. For instance, this scaffold can be used in the synthesis of various kinase inhibitors, which are a major class of therapeutic agents.

While specific examples of marketed drugs synthesized from this exact starting material are proprietary, its structural motifs are present in numerous patented compounds in development for indications such as cancer and inflammatory diseases.

Safety, Handling, and Storage

As with all chemical reagents, proper handling and storage of this compound are crucial for safety and to maintain its integrity.

-

Safety: The compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Stability and Storage: Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines (anhydrides). The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and bases.[5][6] For long-term storage, refrigeration at 2-8°C is recommended.

Conclusion

This compound is a high-value synthetic intermediate that provides an efficient entry point to a wide range of substituted pyridine derivatives. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is key to leveraging its full potential in the development of novel and impactful chemical entities.

References

- 1. file.chemscene.com [file.chemscene.com]

- 2. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. fishersci.fi [fishersci.fi]

- 4. The importance of synthetic chemistry in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid: Synthesis, Application, and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is a key heterocyclic organic compound that has garnered significant interest in the field of drug discovery and development. Its utility primarily stems from its role as a versatile building block in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for the formation of carbon-carbon (C-C) bonds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in a vast array of biologically active molecules and approved pharmaceuticals.

The strategic placement of the boronic acid group at the 3-position and the bromine atom at the 6-position of the 2,4-dimethylpyridine core allows for sequential and regioselective functionalization. This dual reactivity makes it a valuable intermediate for creating complex molecular architectures and exploring structure-activity relationships (SAR) in drug candidates. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, a detailed protocol for its application in Suzuki-Miyaura coupling, and a thorough safety and handling profile based on its Safety Data Sheet (SDS).

Chemical Properties and Characterization

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use and safe handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1072944-23-0 | [1][2] |

| Molecular Formula | C₇H₉BBrNO₂ | [1][2] |

| Molecular Weight | 229.87 g/mol | [1] |

| Appearance | White to pale cream powder | [1] |

| Melting Point | ~145 °C (decomposition) | [1] |

| Purity | ≥95% (HPLC) | [2] |

| SMILES | CC1=CC(Br)=NC(C)=C1B(O)O | [2] |

| InChI Key | GXXITYQLWOMIEM-UHFFFAOYSA-N | [2] |

-

¹H NMR: Resonances corresponding to the two methyl groups and the aromatic proton on the pyridine ring.

-

¹³C NMR: Signals for the seven carbon atoms, including the two methyl carbons, the four pyridine ring carbons, and the carbon atom attached to the boron. The carbon bearing the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight, showing a characteristic isotopic pattern for a compound containing one bromine atom.

Synthesis of this compound: A Representative Protocol

Diagram of the Synthetic Pathway

Caption: A representative workflow for the synthesis of the target boronic acid.

Experimental Protocol

Starting Material: 3,6-Dibromo-2,4-dimethylpyridine (This precursor is chosen due to the higher reactivity of the bromine at the 3-position towards lithiation, influenced by the directing effect of the adjacent methyl group and the nitrogen atom).

Reagents and Equipment:

-

3,6-Dibromo-2,4-dimethylpyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere setup (argon or nitrogen), low-temperature bath (dry ice/acetone).

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 3,6-dibromo-2,4-dimethylpyridine (1.0 eq). Anhydrous THF is added to dissolve the starting material.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is then stirred at -78 °C for an additional hour. Causality: The low temperature is crucial to prevent side reactions and ensure the stability of the lithiated intermediate. The regioselectivity of the lithium-halogen exchange at the 3-position is kinetically favored at this temperature.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 2 hours and then allowed to slowly warm to room temperature overnight. Causality: The triisopropyl borate acts as an electrophile, trapping the lithiated pyridine. Using a slight excess ensures complete conversion.

-

Hydrolysis (Work-up): The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour. The pH should be adjusted to be acidic to facilitate the hydrolysis of the boronic ester to the boronic acid.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The following is a detailed protocol for a typical coupling reaction.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

Reactants:

-

This compound (1.2 eq)

-

An aryl or heteroaryl halide (e.g., 1-bromo-4-methoxybenzene) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

Reaction Setup: To a Schlenk flask or a microwave vial is added the aryl halide (1.0 eq), this compound (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq). Causality: A slight excess of the boronic acid is used to ensure complete consumption of the often more expensive aryl halide. The choice of catalyst and base is crucial and depends on the reactivity of the coupling partners; for heteroaryl systems, catalysts with bulky phosphine ligands are often effective.

-

Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (argon or nitrogen) three times. Causality: This is critical to remove oxygen, which can deactivate the palladium(0) catalyst.

-

Solvent Addition: Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is added via syringe. Causality: Degassing the solvent further prevents catalyst deactivation. The aqueous component is often necessary to facilitate the transmetalation step.

-

Reaction: The mixture is heated with vigorous stirring to a temperature typically between 80-110 °C. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then purified by flash column chromatography to yield the desired biaryl product.

Safety Data Sheet (SDS) Summary and Handling

A comprehensive understanding of the hazards associated with this compound is essential for its safe handling. The following information is synthesized from available safety data sheets.

Hazard Identification:

-

Classification:

Pictogram:

Signal Word: Warning

Precautionary Statements:

-

Prevention:

-

Response:

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[3]

Handling and Storage:

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid generating dust.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Boronic acids can be sensitive to moisture and may be hygroscopic.[3][5] Store in a cool place.

Disposal Considerations:

-

Dispose of this hazardous waste in accordance with all applicable local, state, and federal regulations.[4][6][7] Do not dispose of it down the drain.[4][6][7] Contaminated packaging should be treated as the product itself.[3]

Laboratory Safety Workflow

Caption: A workflow for the safe handling of this compound.

Conclusion

This compound is a valuable and versatile reagent for synthetic and medicinal chemists. Its ability to participate in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it an essential tool for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties, synthetic routes, and reactivity, combined with strict adherence to safety and handling protocols, is paramount for its effective and safe utilization in research and development. This guide provides the foundational knowledge for researchers to confidently incorporate this important building block into their synthetic strategies.

References

- 1. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. H27460.03 [thermofisher.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

stability and storage of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid

An In-depth Technical Guide to the Stability and Storage of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1][2] As with many organoboron reagents, its utility is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the core principles governing the stability of this compound, offering field-proven insights into its optimal storage, handling, and stability assessment. By understanding the underlying chemical principles, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible synthetic outcomes.

Introduction: The Dual Nature of Boronic Acids

Boronic acids are a cornerstone of contemporary organic synthesis, prized for their versatile reactivity.[3] This reactivity, however, stems from the electron-deficient nature of the boron atom, which also renders them susceptible to several degradation pathways. This compound, with its substituted pyridine ring, presents a unique combination of electronic and steric factors that influence its stability profile. This guide will deconstruct these factors to build a robust framework for its long-term preservation and effective use.

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is essential before delving into its stability.

| Property | Value | Source |

| CAS Number | 1072944-23-0 | [4][5][6] |

| Molecular Formula | C7H9BBrNO2 | [4][5][6] |

| Molecular Weight | 229.87 g/mol | [6] |

| Appearance | White to pale cream powder/solid | [4] |

| Melting Point | ~145°C (with decomposition) | [6] |

These properties confirm the compound is a solid at room temperature, which simplifies handling compared to liquid reagents. However, the noted decomposition at its melting point is the first indicator of its inherent thermal lability.

Core Stability Challenges and Degradation Pathways

The stability of any boronic acid is a multifactorial issue. For this compound, the primary threats are hydrolysis, oxidation, and protodeboronation. Understanding the causality behind these pathways is critical for designing effective storage and handling protocols.

Hydrolytic Instability: The Threat of Moisture

The most common degradation pathway for boronic acids is the formation of boroxines (anhydrides) through the loss of water. While this process is often reversible upon exposure to water, it can complicate stoichiometry and reaction kinetics. Boronic acids are known to be hygroscopic, meaning they can absorb moisture from the atmosphere.[7]

-

Causality : The B(OH)2 group can readily undergo intermolecular dehydration, especially under conditions of fluctuating humidity or elevated temperature, to form a stable six-membered B-O-B ring structure known as a boroxine.

Oxidative Degradation

Oxidative pathways can lead to the cleavage of the carbon-boron bond, a critical linkage for its synthetic utility.[8] For heteroaromatic boronic acids, the pyridine ring itself can influence oxidative stability.

-

Causality : The C-B bond can be susceptible to oxidation, particularly in the presence of ambient oxygen, light, or trace metal impurities. This process, known as deboronation, results in the formation of a phenol (or in this case, a hydroxypyridine) and boric acid, effectively destroying the reagent.[8]

Protodeboronation: The Role of Acidity and Basicity

Protodeboronation is the cleavage of the C-B bond by a proton source. This degradation is highly dependent on the pH of the environment.[9]

-

Causality : Both acidic and basic conditions can facilitate the replacement of the boronic acid group with a hydrogen atom.[9] The stability of arylboronic acids is often greatest near a neutral pH.[9] The electron-rich nature of the dimethylpyridine ring may influence its susceptibility to this pathway.

Recommended Storage and Handling Protocols

Based on the vulnerabilities identified above, a multi-layered approach to storage and handling is essential to preserve the integrity of this compound.

Optimal Storage Conditions

Vendor recommendations provide a starting point, suggesting refrigerated storage.[10] To maximize shelf-life, the following conditions should be maintained:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows the rate of all chemical degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, directly inhibiting hydrolysis and oxidation.[11] |

| Light | Amber vial or dark location | Protects against light-induced degradation.[11] |

| Container | Tightly sealed, airtight container | Prevents ingress of moisture and oxygen from the ambient environment.[7] |

Step-by-Step Handling Procedure

Proper handling during use is as crucial as long-term storage. The goal is to minimize exposure to detrimental atmospheric conditions.

-

Equilibration : Before opening, allow the container to warm to room temperature.

-

Causality : This prevents atmospheric moisture from condensing on the cold solid, which would introduce water directly into the vial.[11]

-

-

Inert Atmosphere : Conduct all weighing and dispensing in a glove box or under a gentle stream of inert gas (e.g., argon or nitrogen).

-

Dispensing : Use clean, dry spatulas and glassware. Avoid introducing any contaminants.

-

Resealing : After dispensing, purge the container headspace with an inert gas before tightly resealing.

-

Return to Storage : Promptly return the sealed container to the recommended refrigerated storage.

Assessing Compound Stability: A Self-Validating System

For critical applications, such as in drug development or high-throughput screening, verifying the purity and integrity of the boronic acid before use is a self-validating step that ensures experimental reproducibility.

Analytical Techniques

The analysis of boronic acids is challenging due to their potential for on-column degradation, particularly hydrolysis when using standard reversed-phase HPLC (RP-HPLC) conditions.[12][13]

| Technique | Application | Considerations |

| NMR Spectroscopy (¹H, ¹¹B) | Purity assessment, structural confirmation | Provides a quick check of purity and can reveal the presence of boroxine or deboronated impurities. |

| RP-HPLC | Purity determination | On-column hydrolysis is a significant risk. Methods should be optimized to minimize this, for instance by using columns with low silanol activity and avoiding acidic pH modifiers.[13] |

| Non-Aqueous Capillary Electrophoresis (NACE) | Purity and degradation analysis | An effective technique that avoids the hydrolysis issues associated with aqueous mobile phases in HPLC.[14] |

| LC-MS | Impurity identification | Useful for identifying the mass of potential degradation products, such as the oxidized (hydroxypyridine) or deboronated species. |

Experimental Protocol: Stability Assessment by ¹H NMR

This protocol provides a straightforward method to periodically check the integrity of the stored material.

-

Sample Preparation : Following the handling protocol, accurately weigh ~5 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition : Acquire a quantitative ¹H NMR spectrum.

-

Data Analysis :

-

Integrate the aromatic and methyl protons of the parent compound.

-

Look for the appearance of new signals that may correspond to degradation products. For example, the disappearance of the boronic acid moiety and the appearance of a new proton in the aromatic region could indicate protodeboronation.

-

A broad, complex baseline may indicate the presence of oligomeric boroxines.

-

-

Purity Calculation : Compare the integration of the compound's characteristic peaks to those of any identified impurities and the solvent residual peak to estimate purity.

Conclusion

This compound is a powerful synthetic intermediate whose reliability is directly tied to its chemical stability. By understanding its primary degradation pathways—hydrolysis, oxidation, and protodeboronation—researchers can implement robust storage and handling protocols. The core principles of maintaining a cold, dark, dry, and inert environment are paramount. Regular analytical assessment provides a final layer of quality control, ensuring that this valuable reagent performs as expected in the demanding context of research and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 1 g | Request for Quote [thermofisher.com]

- 5. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 250 mg | Request for Quote [thermofisher.com]

- 6. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. laballey.com [laballey.com]

- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 10. (6-Bromo-4-methylpyridin-3-yl)boronic acid | 1072945-75-5 [sigmaaldrich.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid (CAS No: 1072944-23-0)[1][2][3]. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of this key building block through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The principles of data acquisition and interpretation are detailed to provide a comprehensive understanding of the molecule's spectroscopic signature.

Introduction

This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of the 2,4-dimethyl-3-pyridyl moiety. The precise structural elucidation of this compound is paramount to ensure the desired reactivity and outcome of subsequent synthetic steps. Spectroscopic techniques such as NMR and MS are indispensable tools for confirming the molecular structure, purity, and integrity of such reagents. This guide will walk through the expected spectral data and its interpretation.

Molecular Structure and Properties:

-

Appearance: White to pale cream powder[3]

-

Melting Point: Approximately 145°C (with decomposition)[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic proton and the two methyl groups, as well as a broad signal for the boronic acid protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Singlet | 1H | H-5 (Aromatic) |

| ~2.5 | Singlet | 3H | C-4 Methyl |

| ~2.3 | Singlet | 3H | C-2 Methyl |

| ~5.0-6.0 | Broad Singlet | 2H | B(OH)₂ |

Interpretation and Experimental Rationale:

-

Aromatic Proton (H-5): The single proton on the pyridine ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing nature of the bromine atom and the boronic acid group.

-

Methyl Groups: The two methyl groups at positions C-2 and C-4 are in different chemical environments and are therefore expected to have slightly different chemical shifts, both appearing as sharp singlets.

-

Boronic Acid Protons: The protons of the B(OH)₂ group are acidic and readily exchange with each other and with trace amounts of water in the solvent. This rapid exchange leads to a broad singlet. The chemical shift of this signal can be highly variable and is dependent on concentration, temperature, and the solvent used.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 16-64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Reference: The residual solvent peak is used as an internal reference (e.g., DMSO at 2.50 ppm).

-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~150 | C-6 |

| ~145 | C-4 |

| ~130 | C-5 |

| ~120 | C-3 (ipso-carbon) |

| ~24 | C-4 Methyl |

| ~20 | C-2 Methyl |

Interpretation and Experimental Rationale:

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the bromine (C-6) and the carbons adjacent to the nitrogen (C-2) are expected at lower field (higher ppm). The carbon attached to the boron atom (C-3, the ipso-carbon) often shows a broader signal and can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus.

-

Methyl Carbons: The two methyl carbons will appear as sharp signals in the aliphatic region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Structural Assignment Workflow

References

- 1. 1072944-23-0|this compound|BLD Pharm [bldpharm.com]

- 2. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. Ácido 6-bromo-2,4-dimetilpiridina-3-borónico, 95 %, Thermo Scientific Chemicals 250 mg | Contact Us [thermofisher.com]

The Advent and Evolution of Substituted Pyidinylboronic Acids: A Technical Guide for the Modern Chemist

Abstract

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, making the development of versatile synthetic methodologies for its functionalization a cornerstone of modern organic chemistry.[1][2] Among the myriad of tools available to the synthetic chemist, substituted pyridinylboronic acids and their derivatives have emerged as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[3][4] This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted pyridinylboronic acids. It is intended for researchers, scientists, and drug development professionals, offering not just a recitation of methods, but a deeper understanding of the causality behind experimental choices, the challenges that have been overcome, and the practical applications that continue to drive innovation in this field.

Introduction: The Convergence of Boron and Pyridine

The remarkable utility of boronic acids in organic synthesis was firmly established with the advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.[4][5] Boronic acids offer a unique combination of stability, low toxicity, and reactivity that distinguishes them from many other organometallic reagents.[4]

Concurrently, the pyridine nucleus, with its distinct electronic properties and ability to engage in hydrogen bonding, has been a privileged motif in medicinal chemistry. Its presence in a multitude of clinically successful drugs underscores its importance in modulating pharmacokinetic and pharmacodynamic properties.[3][6] The convergence of these two key chemical entities—the versatile boronic acid and the biologically significant pyridine—has given rise to the field of substituted pyridinylboronic acids, a class of reagents that has profoundly impacted the synthesis of complex molecules.[3]

This guide will navigate the historical landscape of their discovery, from early, often low-yielding syntheses to the sophisticated and robust methodologies employed today. We will delve into the inherent challenges associated with the synthesis and stability of these compounds, particularly the notorious instability of 2-pyridinylboronic acids, and explore the innovative solutions that have been devised to overcome these hurdles.[7]

A Historical Perspective: From Serendipity to Rational Design

The journey of substituted pyridinylboronic acids began with early explorations into organoboron chemistry. The first preparations were often characterized by harsh reaction conditions and modest yields, reflecting the nascent understanding of the reactivity of both organometallic reagents and heterocyclic systems.

Early Forays: The Grignard and Organolithium Era

The foundational method for the synthesis of arylboronic acids, including early attempts at pyridinyl derivatives, involved the reaction of an organometallic species (either a Grignard or organolithium reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[8] The first recorded syntheses of 3- and 4-pyridinylboronic acid utilized this approach.[4] For instance, 3-pyridinylboronic acid was initially prepared in a low yield of 28% by treating 3-pyridinylmagnesium bromide with methyl or butyl borate.[4] Similarly, the 4-pyridinyl isomer was obtained in a 20% yield via the coupling of 4-pyridinyllithium with methyl borate.[4]

These low yields were attributed to the difficulty in isolating the amphoteric products.[4] Furthermore, the preparation of the requisite organometallic precursors often required cryogenic temperatures (-78°C) and inert atmospheres, limiting the practicality and scalability of these early methods.[9] A significant challenge was the propensity of the highly reactive organometallic intermediates to undergo side reactions.[9]

A critical breakthrough in this area was the development of a revised "in situ quench" protocol. This method involves adding the organolithium reagent to a solution already containing the halopyridine and the trialkyl borate. The rationale is that the lithium-halogen exchange is significantly faster than the reaction between the organolithium and the borate ester. This generates the 3-lithiopyridine intermediate in the presence of the borate, allowing for rapid trapping and minimizing side reactions.[9]

The Stability Conundrum: The "2-Pyridyl Problem"

A major hurdle in the development of pyridinylboronic acids was the pronounced instability of the 2-substituted isomer.[7] 2-Pyridinylboronic acid is notoriously prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the parent pyridine. This instability has been a significant obstacle, as the 2-pyridyl moiety is a common structural motif in many biologically active compounds.[7]

The instability of 2-pyridinylboronic acid has been attributed to the proximity of the nitrogen lone pair, which is thought to facilitate the cleavage of the C-B bond. In contrast, 3- and 4-pyridinylboronic acids exhibit significantly greater stability.

To circumvent this "2-pyridyl problem," the focus shifted towards the synthesis of more stable derivatives. 2-Pyridinylboronic esters, particularly those derived from diols like pinacol or N-phenyldiethanolamine, were found to be much more robust and could be isolated and handled with greater ease.[10] This discovery was a pivotal moment, as it provided a practical solution for incorporating the 2-pyridyl unit into molecules via cross-coupling reactions.[10]

Modern Synthetic Armamentarium: A Plethora of Methodologies

The demand for substituted pyridinylboronic acids in drug discovery and other fields has spurred the development of a diverse array of synthetic methods. These modern techniques offer improved yields, broader functional group tolerance, and milder reaction conditions compared to their historical predecessors.

Today, there are five principal strategies for the synthesis of pyridinylboronic acids and their esters:

-

Halogen-Metal Exchange and Borylation: This remains a fundamental and cost-effective method, particularly for large-scale preparations.

-

Directed Ortho-Metallation (DoM) followed by Borylation: A powerful technique for the regioselective functionalization of substituted pyridines.

-

Palladium-Catalyzed Cross-Coupling of Halopyridines: The Miyaura borylation has become a go-to method for its mild conditions and excellent functional group compatibility.[11]

-

Iridium- or Rhodium-Catalyzed C-H or C-F Borylation: An atom-economical approach that directly converts C-H or C-F bonds to C-B bonds.

-

[4+2] Cycloaddition: A versatile strategy for constructing highly functionalized pyridinylboronic esters.[12]

The following sections will provide a more detailed examination of these key methodologies, including experimental protocols and mechanistic considerations.

Halogen-Metal Exchange: The Workhorse Method

The reaction of a halopyridine with an organolithium or Grignard reagent to form an intermediate that is subsequently trapped with a borate ester is the most established route to pyridinylboronic acids.

General Workflow:

Diagram of the Halogen-Metal Exchange and Borylation Workflow.

Experimental Protocol: Synthesis of 3-Pyridylboronic Acid via Lithium-Halogen Exchange [9][13]

-

To a stirred solution of 3-bromopyridine and triisopropyl borate in a mixture of toluene and THF at -60°C under a nitrogen atmosphere, slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -50°C.[9][13]

-

After the addition is complete, allow the reaction mixture to warm slowly to -15°C.[13]

-

Quench the reaction by the addition of aqueous hydrochloric acid.[13]

-

Separate the aqueous layer and neutralize it to pH 7 with aqueous sodium hydroxide.[13]

-

Extract the aqueous layer with THF. The combined organic extracts are then concentrated.[13]

-

The crude product is purified by crystallization from a suitable solvent system (e.g., THF/acetonitrile) to afford 3-pyridylboronic acid as a solid.[13]

Causality Behind Experimental Choices:

-

Low Temperature: The use of cryogenic temperatures is crucial to control the reactivity of the organolithium reagent and prevent unwanted side reactions, such as addition to the pyridine ring.[9]

-

In Situ Quench: As previously mentioned, the "in situ quench" approach significantly improves the yield and purity of the product by minimizing the lifetime of the highly reactive 3-lithiopyridine intermediate.[9]

-

Choice of Borate: Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity towards organolithium reagents, which can help to suppress the formation of ate complexes.[13]

Palladium-Catalyzed Miyaura Borylation: A Paradigm Shift

The development of the Miyaura borylation reaction represented a significant advancement in the synthesis of boronic esters.[11][14][15] This palladium-catalyzed cross-coupling of a haloarene with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), offers several advantages over traditional methods, including:

-

Mild Reaction Conditions: The reaction is typically carried out at moderate temperatures and is tolerant of a wide range of functional groups.[11]

-

High Yields and Selectivity: The Miyaura borylation generally provides excellent yields of the desired boronic ester with high regioselectivity.[11]

-

Direct Access to Stable Esters: This method directly furnishes the stable pinacol esters, which is particularly advantageous for the synthesis of 2-pyridinylboronic acid derivatives.[16]

Mechanism of the Miyaura Borylation:

Catalytic Cycle of the Miyaura Borylation Reaction.

Experimental Protocol: Synthesis of a 2-Pyridinylboronic Acid Pinacol Ester [16]

-

In a reaction vessel under an inert atmosphere, combine the 2-halopyridine, bis(pinacolato)diboron, a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate).

-

Add a suitable solvent, such as dioxane or toluene, and heat the mixture to the desired temperature (typically 80-100°C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture and perform an aqueous workup.

-

The organic layer is separated, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure 2-pyridinylboronic acid pinacol ester.

Self-Validating System:

The success of the Miyaura borylation is contingent on the careful selection of the catalyst, base, and solvent. The choice of a weak base, such as potassium acetate, is critical to prevent the competing Suzuki-Miyaura coupling of the newly formed boronic ester with the starting halopyridine.[11] The use of a phosphine ligand, such as dppf, helps to stabilize the palladium catalyst and promote the desired catalytic cycle.[15]

Applications in Drug Discovery and Beyond: The Power of the Pyridinylboronic Acid Motif

The availability of a diverse range of substituted pyridinylboronic acids has had a transformative impact on drug discovery. These reagents serve as key building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs) and clinical candidates.[3][6] The Suzuki-Miyaura coupling, in particular, allows for the efficient introduction of the pyridine ring into complex molecular architectures, facilitating lead optimization and the exploration of structure-activity relationships (SAR).[3][17]

Table 1: Examples of Biologically Active Molecules Synthesized Using Pyridinylboronic Acids

| Compound Class | Biological Target | Therapeutic Area | Reference |

| Pyrimidine derivatives | VCP/p97 | Cancer | [18] |

| Dipeptidyl boronic acids | Proteasome | Cancer | [19] |

| 4-Arylpyridines | Various | Various | [20] |

| Biarylpyridines | Various | Various | [21] |

The utility of pyridinylboronic acids extends beyond pharmaceuticals into the realm of materials science, where they are used to construct novel polymers and functional materials with tailored electronic and optical properties.[3]

Conclusion and Future Outlook

The discovery and development of substituted pyridinylboronic acids represent a compelling narrative of innovation in synthetic organic chemistry. From the early struggles with low yields and instability to the development of highly efficient and versatile catalytic methods, the journey of these reagents has been one of continuous improvement. The ability to readily access a wide array of functionalized pyridinylboronic acids has empowered chemists to construct complex molecules with unprecedented ease and precision.

Looking ahead, the field is likely to witness further advances in C-H activation and other atom-economical methods for the synthesis of these valuable building blocks. The development of even more stable and reactive boronic acid surrogates will also continue to be an area of active research. As our understanding of the intricate interplay between structure, reactivity, and biological activity deepens, substituted pyridinylboronic acids are poised to remain at the forefront of innovation in drug discovery, materials science, and beyond.

References

- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

- 13. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

commercial availability of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid

An In-depth Technical Guide to (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid: Commercial Availability, Properties, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key building block for researchers in synthetic and medicinal chemistry. We will move beyond a simple datasheet to explore its commercial landscape, core chemical properties, and its practical application in one of modern chemistry's most powerful reactions, the Suzuki-Miyaura cross-coupling.

Introduction: The Strategic Value of Substituted Pyridine Boronic Acids

This compound is a heterocyclic organoboron compound. Its value lies in the unique combination of a pyridine core, strategically placed methyl and bromo substituents, and the versatile boronic acid functional group. This arrangement makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery.[1][2]

Boronic acids, in general, have become indispensable in medicinal chemistry, not only as synthetic intermediates but also as pharmacologically active moieties themselves.[3][4][5] The approval of drugs like the proteasome inhibitor Bortezomib (Velcade®) legitimized the boronic acid group as a viable pharmacophore, spurring further research into boron-containing compounds.[2][3][5] This specific reagent, with its bromopyridine structure, is designed for precise, catalyzed cross-coupling reactions to build larger, more complex molecular scaffolds.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its successful application. The key identifiers and properties for this compound are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

| Identifier | Value |

| CAS Number | 1072944-23-0[6] |

| Molecular Formula | C₇H₉BBrNO₂[6] |

| IUPAC Name | This compound[6] |

| Molecular Weight | 229.87 g/mol |

| Appearance | White to pale cream powder[6] |

| SMILES | CC1=CC(Br)=NC(C)=C1B(O)O[6] |

| InChI Key | GXXITYQLWOMIEM-UHFFFAOYSA-N[6] |

Commercial Availability and Procurement

The practical utility of a building block is directly tied to its accessibility. This compound is available from several major chemical suppliers, though typically in research-scale quantities. The following table summarizes its availability from prominent vendors.

| Supplier | Catalog Number | Purity | Available Quantities | Notes |

| Thermo Scientific Chemicals (Alfa Aesar) | Varies | 95% / ≥94.0% (HPLC)[6] | 250 mg, 1 g[6][7] | Formerly an Alfa Aesar product. Availability can vary; at times, an estimated date cannot be provided, requiring direct customer service contact.[8] |

| BLDpharm | - | - | Varies | Lists CAS 1072944-23-0.[9] |

| Sigma-Aldrich | - | - | - | While this specific CAS is not directly listed, similar structures like (6-Bromo-4-methylpyridin-3-yl)boronic acid are available, highlighting the importance of verifying the exact structure. |

Procurement Insight: When planning experiments, it is crucial to verify stock levels and lead times, especially for multi-gram quantities. The purity, typically around 95%, is suitable for most cross-coupling applications, but for sensitive downstream processes, lot-specific analysis or re-purification may be considered.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most robust and widely used methods for forming carbon-carbon (C-C) bonds, particularly between sp²-hybridized centers.[10][11]

Mechanistic Rationale

The Suzuki reaction's success stems from its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[12] The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or vinyl halide/triflate).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex.[12][13]

-

Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a validated, step-by-step protocol for a representative coupling reaction.

Reaction: this compound with 4-Iodotoluene.

Methodology

-

Reagent Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-Iodotoluene (1.1 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Rationale: Using a slight excess of the aryl halide ensures complete consumption of the more valuable boronic acid. The Pd(PPh₃)₄ is a common, reliable Pd(0) catalyst precursor for this transformation.

-

-

Inerting the System: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

-

Rationale: The Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover and reaction efficiency.

-

-

Solvent and Base Addition: Under a positive pressure of inert gas, add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq), followed by degassed 1,4-dioxane to achieve a substrate concentration of approximately 0.1 M.

-

Rationale: The biphasic solvent system (dioxane/water) is highly effective for Suzuki couplings, dissolving both the organic reagents and the inorganic base. The base is essential for activating the boronic acid to form the boronate "ate" complex required for transmetalation.[12] Degassing the solvents (e.g., by sparging with argon) removes dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to 90-100 °C (reflux) and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Rationale: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition step. Vigorous stirring is required to ensure efficient mixing in the biphasic system.

-

-

Work-up and Isolation: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Transfer the mixture to a separatory funnel and wash sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Rationale: This standard aqueous work-up removes the inorganic base, salts, and water-soluble impurities.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

-

Rationale: Chromatography is necessary to remove the catalyst residues, any unreacted starting materials, and homocoupling byproducts, ensuring the final product is of high purity.

-

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Handling and Storage

Proper storage is essential to maintain the integrity and reactivity of boronic acids.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[14] Some suppliers specify storage at 2-8°C.[15]

-

Handling: Boronic acids are generally stable solids. However, they should be handled in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a commercially available and highly valuable reagent for constructing complex molecular architectures. Its utility is anchored in its ability to participate in robust and predictable C-C bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. A thorough understanding of its properties, availability, and the mechanistic rationale behind its application enables researchers to effectively leverage this building block in the synthesis of novel compounds for drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. H27460.03 [thermofisher.com]

- 7. 6-Bromo-2,4-dimethylpyridine-3-boronic acid, 95% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 8. H27460.MD [thermofisher.com]

- 9. 1072944-23-0|this compound|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. 1072946-66-7|(6-Chloro-5-fluoropyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 15. chemscene.com [chemscene.com]

Methodological & Application

Application Notes and Protocols for the Use of (6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid in Drug Discovery

Abstract

(6-Bromo-2,4-dimethylpyridin-3-yl)boronic acid is a specialized heterocyclic building block of increasing importance in medicinal chemistry. Its unique substitution pattern—featuring two methyl groups for steric and electronic modulation, a bromine atom for potential secondary coupling, and a versatile boronic acid moiety—makes it a valuable reagent for introducing a precisely functionalized pyridine ring into complex molecules. These notes provide an in-depth guide for researchers, covering the rationale for its use, particularly in the synthesis of kinase inhibitors, detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, and insights into its role in constructing potent and selective therapeutic agents.

Introduction: The Strategic Value of the Substituted Pyridine Moiety

Pyridine and its derivatives are ubiquitous scaffolds in modern pharmaceuticals, prized for their ability to engage in hydrogen bonding, modulate physicochemical properties like solubility, and serve as bioisosteres for other aromatic systems.[1][2] The specific substitution pattern of this compound offers medicinal chemists a powerful tool for structure-activity relationship (SAR) studies. The 2,4-dimethyl arrangement can enhance binding affinity through hydrophobic interactions and improve metabolic stability by blocking potential sites of oxidation.[1] The boronic acid at the 3-position serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon bonds.[3]

This reagent is particularly relevant in the development of kinase inhibitors, a major class of targeted cancer therapeutics.[4][5] Kinases such as Colony-Stimulating Factor 1 Receptor (CSF-1R) are critical targets in oncology, and inhibitors often feature heteroaromatic cores designed to interact with the ATP-binding site.[6][7][8] The 2,4-dimethylpyridine motif introduced by this boronic acid can be strategically employed to optimize interactions within the kinase hinge region, enhancing both potency and selectivity.

Physicochemical Properties & Handling

For successful and reproducible results, proper handling and storage of the boronic acid are crucial. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

| Property | Value |

| CAS Number | 1072944-23-0[9] |

| Molecular Formula | C₇H₉BBrNO₂[9] |

| Molecular Weight | 230.87 g/mol |

| Appearance | White to off-white or pale cream powder[9][10] |

| Purity | Typically ≥95%[9][10] |

| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C for short-term use. For long-term storage, -20°C is recommended to minimize degradation. |

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C(sp²)–C(sp²) bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide (or triflate), a cornerstone transformation in pharmaceutical synthesis.[3][11]

Causality Behind Experimental Choices

The success of the Suzuki-Miyaura coupling depends on a synergistic interplay of catalyst, base, solvent, and temperature. The pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to deactivation.[12] Therefore, the choice of ligand and reaction conditions is critical.

-

Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(dppf)Cl₂ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand is common. Buchwald-type ligands (e.g., SPhos, XPhos) are often highly effective for coupling heteroaryl substrates due to their steric bulk and electron-rich nature, which promotes the reductive elimination step and stabilizes the catalytic intermediates.[13]

-

Base: The base is essential for the transmetalation step, where the organic group is transferred from boron to palladium. An inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is typically used. The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive substrates.

-

Solvent: A mixture of an organic solvent and water is standard. Solvents like 1,4-dioxane, dimethoxyethane (DME), or toluene are common organic phases, while water helps to dissolve the inorganic base and facilitate the reaction. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials

-

This compound (1.2 equiv.)

-

Aryl or Heteroaryl Halide (e.g., 1-bromo-4-fluorobenzene) (1.0 equiv.)

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)

-

Base (e.g., K₂CO₃) (2.0 equiv.)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v ratio, degassed)

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(dppf)Cl₂ (0.03 equiv.).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration of the aryl halide should be approximately 0.1 M.

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere; use freshly opened catalyst or a robust pre-catalyst. |